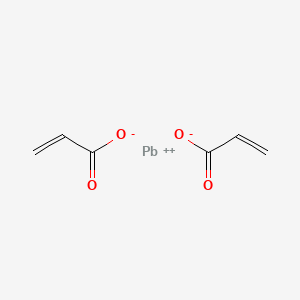

Lead acrylate

Overview

Description

Lead acrylate is an organic compound used in various applications such as coatings, adhesives, paints, and inks. It appears as a colorless liquid with a faint odor, solidifying into a white form at room temperature. As a monomer, it can undergo polymerization, resulting in a range of polymers employed across diverse industries .

Synthesis Analysis

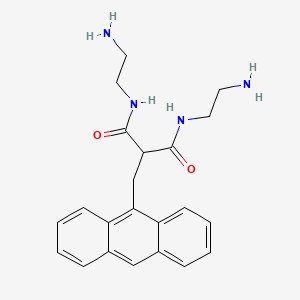

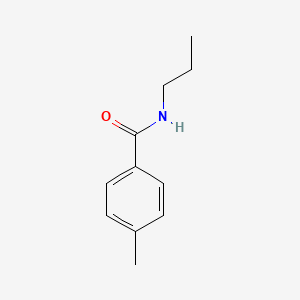

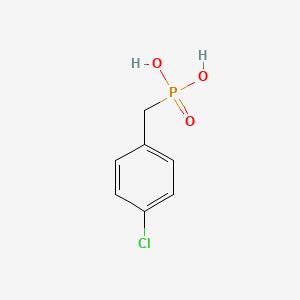

The synthesis of lead acrylate involves combining acryloyl chloride with n-octanol (or other alcohols) in the presence of triethylamine. This process yields excellent conversions of alcohols to their corresponding esters within a short reaction time .Molecular Structure Analysis

Lead acrylate has the molecular formula C6H6O4Pb and a molecular weight of 349.31 g/mol .Chemical Reactions Analysis

Lead reacts with air, forming a passivating layer, likely lead hydroxy carbonate. When heated in a stream of air, lead burns to form lead oxide (PbO) .Scientific Research Applications

Biomedical Applications

Lead acrylate has potential applications in the biomedical field due to its properties when incorporated into polymers. It can be used in biomedical engineering and hygiene products as part of acrylic-based materials . These materials are often used in ophthalmologic devices , orthopedics , tissue engineering , and dental applications .

Polymer Science

In polymer science, lead acrylate can contribute to the development of bio-based acrylates . These are explored for their regenerative medicine applications and can be modified to alter physical and biological properties . The synthesis and polymerization of such acrylates are crucial for creating sustainable and environmentally friendly materials .

Environmental Science

Lead acrylate’s role in environmental science is significant due to the concerns over lead pollution. Research has been conducted to understand the impact of lead compounds on the environment and to develop strategies for reducing lead contamination in oceans and other ecosystems .

Chemical Engineering

In chemical engineering, lead acrylate is part of the study of acrylic-based materials for various applications. These studies focus on improving the properties of acrylics, such as mechanical performance, electrical and thermal properties, and antimicrobial capacity, which are essential for composite or nanocomposite biomaterials .

Materials Science

Lead acrylate plays a role in materials science, particularly in the development of lead-containing plastics . These materials are used for radiation shielding in medical, dental, and atomic power fields due to their transparency and excellent radiation shielding ability .

Industrial Applications

Industrially, lead acrylate is used in the production of leaded acrylic sheets . These sheets are utilized for radiation shielding in various settings, including X-ray rooms , CT rooms , and cardiac catheterization rooms . They offer durability, fabrication flexibility, and transparency, making them suitable for protective barriers .

Energy Storage

Lead acrylate could potentially influence the field of energy storage. While specific applications in this area are not directly cited, the development of lead-free ferroelectric energy-storage ceramics and multilayer capacitors is a related area where lead alternatives are being researched .

Electronics

In electronics, the demand for lead-free components has led to the exploration of alternatives to lead-containing materials. Lead acrylate, or its alternatives, could be part of this shift towards harmless elements in electronic devices, contributing to safer and more environmentally friendly products .

Mechanism of Action

Target of Action

Lead acrylate, also known as LEAD(II) ACRYLATE, is a compound that primarily targets vital biomolecules like proteins, lipids, and nucleic acids (DNA). It also affects major organs such as the liver, the nervous system, the cardiovascular system, the kidneys, and the reproductive organs . Lead acrylate has been shown to affect the secretion of certain chemokines and cytokines in peripheral blood mononuclear cells .

Mode of Action

Lead acrylate interacts with its targets by binding to the sulfhydryl group (-SH) of glutathione, which leads to an increase in oxidative stress . This interaction results in changes in the body’s prooxidants and antioxidants system . The compound also affects the production of oxidative stress by free radicals .

Biochemical Pathways

Lead acrylate affects several biochemical pathways. In the acrylate pathway, it involves the conversion of lactate to lactoyl-CoA, acryloyl-CoA, propionyl-CoA, and propionate . It also impacts the succinate pathway used during fermentation . The compound’s interaction with these pathways can lead to downstream effects such as changes in cellular metabolism and energy production.

Pharmacokinetics

The pharmacokinetics of lead acrylate involves its absorption, distribution, metabolism, and excretion (ADME). Lead is known to be absorbed into the body and distributed to various tissues, including the blood, bone, and soft tissues . It is metabolized in the body and can accumulate in tissues due to its slow elimination rate . The compound’s ADME properties can impact its bioavailability and the extent of its effects on the body.

Result of Action

The action of lead acrylate at the molecular and cellular level results in a range of effects. It can cause changes in gene and protein expression, affecting major cellular functions . The compound can also lead to the production of oxidative stress, which can damage cells and tissues . In addition, lead acrylate can affect the electrical properties and electromechanical responses of acrylic materials .

Action Environment

The action, efficacy, and stability of lead acrylate can be influenced by various environmental factors. For instance, the presence of other substances, such as calcium, can affect the compound’s action . Additionally, factors such as temperature can influence the compound’s stability and the level of metal release from acrylate dentures .

Safety and Hazards

Future Directions

properties

IUPAC Name |

lead(2+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Pb/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBENVVENBYIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801047887 | |

| Record name | 2-Propenoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead(II) acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Lead acrylate | |

CAS RN |

14466-01-4, 867-47-0 | |

| Record name | Lead acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014466014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, lead(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801047887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(2+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

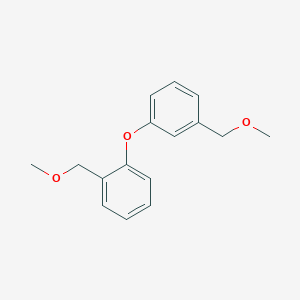

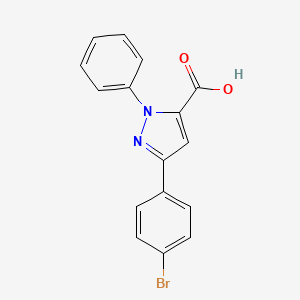

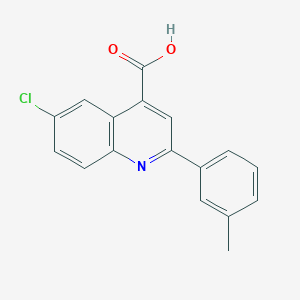

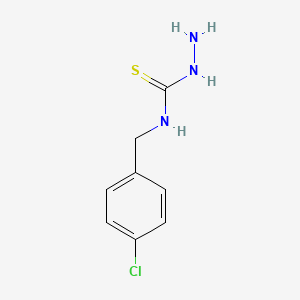

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-3,9-diazaspiro[5.5]undecane](/img/structure/B1608529.png)

![8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1608531.png)

![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)

![2-[(2,6-Dichlorophenoxy)methyl]oxirane](/img/structure/B1608544.png)